
GSK 4027
Overview
Description
GSK4027 is a chemical probe specifically designed for the p300/CREB binding protein associated factor (PCAF/KAT2B) and general control non-derepressible 5 (GCN5/KAT2A) bromodomains. These multidomain proteins are implicated in various biological processes, including retroviral infection, inflammation pathways, and cancer development . GSK4027 was optimized from a weakly potent, non-selective pyridazinone hit to deliver high potency for the PCAF/GCN5 bromodomain, high solubility, cellular target engagement, and significant selectivity over other bromodomain families .
Preparation Methods
The synthesis of GSK4027 involves the optimization of a pyridazinone scaffold. The synthetic route includes the following steps:
Formation of the pyridazinone core: This involves the reaction of appropriate starting materials under specific conditions to form the pyridazinone ring.
Bromination: Introduction of a bromine atom at a specific position on the pyridazinone ring.
Substitution reactions: Introduction of various substituents to enhance the potency and selectivity of the compound.
Industrial production methods for GSK4027 are not widely documented, but typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
GSK4027 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Various substitution reactions can be carried out to introduce different substituents on the pyridazinone ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cancer Research
GSK 4027 has been studied extensively for its potential applications in cancer therapy. It exhibits high selectivity and potency against PCAF and GCN5 bromodomains, with an IC50 value of approximately 40 nM in competitive binding assays. Notably, it demonstrates over 18,000-fold selectivity against the BET family of bromodomains, which is significant given the role of BET proteins in oncogenic processes .
Case Study: Impact on MYC Regulation
Research indicates that this compound can augment MYC functions in embryonic stem cells by promoting the upregulation of cell-cycle genes. This suggests that targeting GCN5 with this compound may have implications for regulating stem cell self-renewal and differentiation processes .
Viral Infections
The compound's role extends to viral replication pathways, particularly concerning retroviral infections. By inhibiting PCAF/GCN5, this compound may interfere with the transcriptional machinery utilized by viruses, thereby potentially limiting their replication and spread within host cells .
Epigenetic Modulation
This compound is also being explored for its ability to modulate epigenetic landscapes through its action on histone acetylation. By inhibiting PCAF and GCN5, it alters histone acetylation patterns, which can lead to changes in gene expression profiles relevant to inflammatory responses and cancer progression .
Data Table: Potency and Selectivity
The following table summarizes key data regarding the potency and selectivity of this compound across various targets:
Target | IC50 (nM) | Selectivity Over BET Family | Notes |
---|---|---|---|
PCAF Bromodomain | 40 | ≥18,000 | High potency as a chemical probe |
GCN5 Bromodomain | 40 | ≥18,000 | Significant selectivity in cellular assays |
BRPF3 | 100 | - | Off-target binding at higher concentrations |
BRD1 | 110 | - | Minimal interaction noted |
FALZ | 130 | - | Non-selective interactions |
Mechanism of Action
GSK4027 exerts its effects by binding to the bromodomains of PCAF and GCN5. This binding inhibits the interaction of these bromodomains with their target proteins, thereby modulating various biological processes. The molecular targets of GSK4027 include the PCAF and GCN5 bromodomains, and the pathways involved are related to retroviral infection, inflammation, and cancer development .
Comparison with Similar Compounds
GSK4027 is unique in its high potency and selectivity for the PCAF/GCN5 bromodomain. Similar compounds include:
TP-238: A chemical probe for the CECR2/BPTF bromodomain, with different selectivity and potency profiles.
GSK4027 stands out due to its high solubility, cellular target engagement, and significant selectivity over other bromodomain families .
Biological Activity
GSK 4027 is a selective chemical probe designed to inhibit the bromodomains of the PCAF (P300/CBP-associated factor) and GCN5 (general control nonderepressible 5) proteins. These proteins are implicated in various biological processes, including transcription regulation, inflammation, and cancer development. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potency, and potential therapeutic applications.
This compound acts primarily as an inhibitor of the bromodomains of PCAF and GCN5, which are part of the larger bromodomain and extraterminal (BET) family. Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, facilitating chromatin remodeling and transcriptional activation.
- Binding Affinity : this compound has demonstrated a high binding affinity for the PCAF/GCN5 bromodomains with a dissociation constant () in the low micromolar range. Specifically, it has shown a of approximately 1.5 μM against BPTF (Bromodomain PHD Finger Transcription Factor) in competitive inhibition assays .
- Selectivity : The compound exhibits significant selectivity over other bromodomain-containing proteins. It has been reported to have at least an 18,000-fold selectivity over the BET family and a 70-fold selectivity over broader bromodomain groups .
Potency and Efficacy
This compound was optimized from a less potent precursor to achieve its current efficacy profile. The following table summarizes its potency compared to other compounds in similar studies:
Compound | BPTF AlphaScreen IC50 (μM) | Lipophilic Efficiency (LE) |
---|---|---|
This compound | 1.5 ± 0.2 | 0.35 |
Compound 1 | 10 ± 2 | 0.45 |
Compound 2 | 31 | 0.41 |
Compound 3 | 19 | 0.38 |
Compound 4 | 8.7 | 0.49 |
Compound 5 | 7.7 | 0.41 |
The data indicates that this compound is one of the most potent inhibitors among those tested, suggesting its potential for further development as a therapeutic agent targeting diseases associated with aberrant bromodomain function .
Case Studies and Research Findings
Several studies have highlighted the biological implications of inhibiting PCAF and GCN5 using this compound:
- Cancer Research : In models of cancer cell lines, this compound has been shown to inhibit proliferation and induce apoptosis in cells reliant on PCAF/GCN5 for growth regulation. This suggests potential utility in treating cancers where these bromodomains play a critical role .
- Inflammation Pathways : Research indicates that this compound can modulate inflammatory responses by disrupting the transcriptional activity of pro-inflammatory genes regulated by PCAF/GCN5 . This could have implications for diseases characterized by chronic inflammation.
- Viral Replication : Initial studies suggest that this compound may also affect viral replication processes, particularly in retroviruses, by targeting host factors involved in viral transcription . This opens avenues for exploring its use in antiviral therapies.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for GSK 4027, and how do researchers validate purity and structural integrity?
this compound synthesis typically involves multi-step organic reactions, such as nucleophilic substitutions or cross-coupling reactions. Validation requires a combination of analytical techniques:
- High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% purity is standard for pharmacological studies).
- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and Mass Spectrometry (MS) to confirm molecular structure.
- X-ray crystallography for absolute configuration verification, if applicable . Researchers must document reaction conditions (e.g., catalysts, solvents) and characterize intermediates to ensure reproducibility .
Q. How is the mechanism of action (MoA) of this compound investigated in vitro?
In vitro MoA studies often employ:
- Enzyme inhibition assays (e.g., IC₅₀ determination using fluorogenic substrates).
- Cell-based assays (e.g., luciferase reporters for pathway activation/inhibition).
- Binding affinity studies (e.g., surface plasmon resonance or isothermal titration calorimetry). Controls include wild-type vs. mutant enzymes or cells to confirm target specificity. Dose-response curves and statistical validation (e.g., ANOVA) are critical for robustness .
Q. What pharmacological assays are recommended to assess this compound’s efficacy in preclinical models?
Standard assays include:
- Pharmacokinetic (PK) profiling : Measuring bioavailability, half-life (t½), and tissue distribution in rodent models via LC-MS/MS.
- In vivo efficacy models : Xenograft studies for oncology or induced-disease models (e.g., inflammation), with endpoints like tumor volume reduction or cytokine levels.
- Toxicity screening : ALT/AST levels for hepatotoxicity and histopathological analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Discrepancies may arise from bioavailability limitations or off-target effects. Strategies include:
- Metabolomic profiling to identify active metabolites or degradation products.
- Proteomic analysis to detect compensatory pathways in vivo.
- Dose optimization studies using PK/PD modeling to align in vitro IC₅₀ with achievable plasma concentrations . Replicating experiments across multiple cell lines/animal strains reduces variability .
Q. What methodologies are used to investigate synergistic effects of this compound with other compounds?
Synergy studies require:
- Combinatorial dose-response matrices (e.g., Chou-Talalay method for calculating Combination Index).
- Transcriptomic or proteomic profiling to identify co-regulated pathways.
- In vivo co-administration models with rigorous controls (e.g., monotherapy vs. combination arms). Statistical tools like SynergyFinder or CompuSyn are used for data interpretation .
Q. How should researchers design experiments to address conflicting published data on this compound’s off-target effects?
- Systematic review protocols : Meta-analysis of existing datasets with heterogeneity testing (e.g., I² statistic).
- Orthogonal validation assays : For example, CRISPR/Cas9 knockout models to confirm target specificity.
- High-content screening (e.g., imaging-based cytological profiling) to detect unexpected phenotypic changes .
Q. What computational approaches are employed to optimize this compound’s pharmacokinetic properties?
- Molecular dynamics simulations to predict binding stability and metabolite formation.
- Quantitative Structure-Activity Relationship (QSAR) models for solubility and permeability optimization.
- Machine learning algorithms trained on ADME (Absorption, Distribution, Metabolism, Excretion) datasets to prioritize analogs .
Q. Methodological Considerations
- Data Interpretation : Use Bonferroni correction for multiple comparisons in omics studies to minimize false positives .
- Reproducibility : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing raw data in repositories like ChEMBL or PubChem .
- Ethical Compliance : Ensure animal studies follow ARRIVE guidelines, and human-derived cell lines are authenticated via STR profiling .
Properties
IUPAC Name |
4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAFGXCWAWRULT-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H](C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.